Cas no 32630-75-4 (1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)-)

1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)- structure
32630-75-4 structure
Product Name:1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)-
CAS No:32630-75-4
MF:C20H28O5
MW:348.433326721191
CID:320543
PubChem ID:20055005
Update Time:2025-04-19

1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)- Chemical and Physical Properties

Names and Identifiers

    • 1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)-
    • (1S)-1,2,3,4,4a,9,10,10aα-Octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4aβ-dimethyl-1β-phenanthrenecarboxylic acid
    • 12-Hydrox<wbr>
    • Pododacric Acid
    • BP3MU3VH64
    • Pododacric acid [MI]
    • 32630-75-4
    • 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-(2-hydroxy-1-(hydroxymethyl)ethyl)-1,4a-dimethyl-, (1S,4aS,10aR)-
    • SCHEMBL6259124
    • Q27274782
    • UNII-BP3MU3VH64
    • Inchi: 1S/C20H28O5/c1-19-6-3-7-20(2,18(24)25)17(19)5-4-12-8-14(13(10-21)11-22)16(23)9-15(12)19/h8-9,13,17,21-23H,3-7,10-11H2,1-2H3,(H,24,25)/t17-,19-,20+/m1/s1
    • InChI Key: DARXGOKMAVGSTE-RLLQIKCJSA-N
    • SMILES: OC([C@@]1(C)CCC[C@]2(C)C3C=C(C(C(CO)CO)=CC=3CC[C@H]21)O)=O

Computed Properties

  • Exact Mass: 348.194
  • Monoisotopic Mass: 348.194
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 98A^2
  • XLogP3: 2.8

Experimental Properties

  • Density: 1.257
  • Melting Point: 213-214°
  • Boiling Point: 588°Cat760mmHg
  • Flash Point: 323.5°C
  • Refractive Index: 1.593
  • pka: 8.44 (in methyl cellosolve system)
  • Specific Rotation: D25 +118° (c = 0.9 in 5:1 chloroform-methanol)

1-Phenanthrenecarboxylicacid,1,2,3,4,4a,9,10,10a-octahydro-6-hydroxy-7-[2-hydroxy-1-(hydroxymethyl)ethyl]-1,4a-dimethyl-,(1S,4aS,10aR)- Related Literature

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